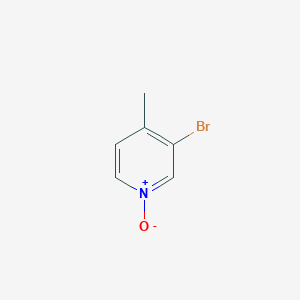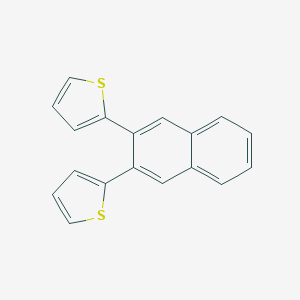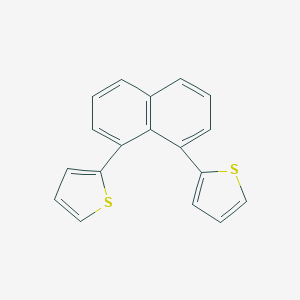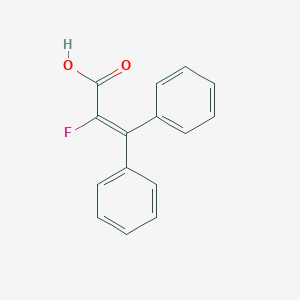
3-Bromo-4-methylpyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methylpyridine 1-oxide: is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a bromine atom at the third position, a methyl group at the fourth position, and an oxidized nitrogen atom within the pyridine ring, forming a pyridinium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyridine 1-oxide typically involves the bromination of 4-methylpyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and oxidation. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Various substituted pyridinium salts.
Reduction: Pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-methylpyridine 1-oxide is used as a building block in organic synthesis, particularly in the preparation of more complex pyridinium salts and other heterocyclic compounds.
Biology and Medicine: This compound and its derivatives have shown potential in biological applications, including as antimicrobial agents and enzyme inhibitors. They are also investigated for their potential use in drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its role as a catalyst in various chemical reactions is also noteworthy.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxidized nitrogen atom play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating various chemical transformations.
Comparación Con Compuestos Similares
- 3-Bromo-2-methylpyridine
- 4-Bromo-2-methylpyridine
- 3-Bromo-5-methylpyridine
Comparison: 3-Bromo-4-methylpyridine 1-oxide is unique due to the presence of the oxidized nitrogen atom, which imparts distinct chemical properties compared to its non-oxidized counterparts
Propiedades
Número CAS |
17117-15-6 |
|---|---|
Fórmula molecular |
C6H6BrNO |
Peso molecular |
188.02g/mol |
Nombre IUPAC |
3-bromo-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |
Clave InChI |
ARYIVSYAOFAYHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=[N+](C=C1)[O-])Br |
SMILES canónico |
CC1=C(C=[N+](C=C1)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Naphthyl)-5-[5-(2-thienyl)-1-naphthyl]thiophene](/img/structure/B372390.png)

![5-[(2-isopropyl-4-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B372396.png)
![2,6,6-Trimethyl-4-(2,4,6-trimethoxyphenyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B372397.png)

![5-Isopropyltricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B372401.png)
![2-[2,5-dimethoxy-4-(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372402.png)

![2-[3,5-bis(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372405.png)
![9-[bromo(fluoro)methylene]-9H-fluorene](/img/structure/B372406.png)
![(8a-[(acetyloxy)methyl]-5-methyl-6-oxo-2,3,4,6,7,8-hexahydro-1(1H)-naphthalenyl)methyl acetate](/img/structure/B372409.png)
![7-allyl-7-methyloctahydronaphtho[1,8a-c]furan-8(3H)-one](/img/structure/B372410.png)
![5-Cyano-7-isopropenyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-spiro-2'-[1,3]-dioxolane](/img/structure/B372413.png)
![2-[(butylsulfanyl)methylene]-5,5,8a-trimethyloctahydro-1(2H)-naphthalenone](/img/structure/B372414.png)
